5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid

Catalog No.
S698161
CAS No.
938292-95-6
M.F
C14H9BrCl2O3
M. Wt
376 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid

CAS Number

938292-95-6

Product Name

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid

IUPAC Name

5-bromo-2-[(2,6-dichlorophenyl)methoxy]benzoic acid

Molecular Formula

C14H9BrCl2O3

Molecular Weight

376 g/mol

InChI

InChI=1S/C14H9BrCl2O3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19)

InChI Key

LQNQVDMQHBZRSO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O)Cl

Potential Applications in Enzyme Inhibition:

The presence of a benzoic acid group in the molecule suggests potential applications in enzyme inhibition. Benzoic acid derivatives are known to inhibit various enzymes, including proteases, kinases, and deacetylases []. Further research is needed to explore the specific inhibitory activity of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid against particular enzymes.

Potential Applications in Medicinal Chemistry:

The presence of bromine and chlorine atoms in the molecule introduces potential for exploring its biological activity. These halogen atoms can influence the molecule's interaction with biological targets, potentially leading to interesting pharmacological properties []. However, further investigation is necessary to determine the specific biological effects of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid.

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is an organic compound characterized by its complex structure, which includes a central benzene ring with a bromine atom at the 5th position and a carboxylic acid group at the 2nd position. The molecule features a linker group (-OCH2-) connecting the benzene ring to a 2,6-dichlorobenzyl moiety. Its molecular formula is C₁₄H₉BrCl₂O₃, and it has a molar mass of approximately 376.04 g/mol .

The presence of halogen atoms (bromine and chlorine) and a carboxylic acid functional group suggests that this compound may exhibit interesting chemical reactivity and biological activity, making it a subject of interest in various fields of research.

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential endocrine disruption

  • Esterification: The carboxylic acid group can undergo esterification with alcohols, potentially forming esters.
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The compound may be reduced to yield alcohol derivatives.

These reactions can lead to the synthesis of various derivatives that may possess different biological or chemical properties .

Several synthetic routes can be employed to produce 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid:

  • Bromination: Starting from 2-[(2,6-dichlorobenzyl)oxy]benzoic acid, bromination can be performed using bromine in an appropriate solvent.
  • Esterification: The carboxylic acid can be reacted with a suitable alcohol under acidic conditions to yield esters.
  • Substitution Reactions: The introduction of the dichlorobenzyl group can be achieved through nucleophilic substitution on a suitable precursor compound.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could yield derivatives with enhanced properties.

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid has potential applications in:

  • Biochemical Research: It may serve as a biochemical tool in enzyme inhibition studies and proteomics.
  • Pharmaceutical Development: Due to its potential biological activity, it could be explored as a lead compound for drug development targeting specific enzymes or pathways.

The compound's unique structure allows for further exploration in medicinal chemistry and related fields .

Several compounds share structural similarities with 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-Bromo-3-(trifluoromethyl)benzoic acidC₈H₅BrF₃O₂Contains trifluoromethyl group; different halogen profile
3-Chloro-4-(dichloromethyl)benzoic acidC₈H₆Cl₃O₂Multiple chlorine atoms; distinct reactivity
5-Iodo-2-(phenoxy)benzoic acidC₁₄H₉I O₂Iodine substituent; potential for different biological activity

These compounds differ mainly in their halogen content and functional groups, which can significantly influence their chemical behavior and biological activity. The presence of both bromine and chlorine in 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid sets it apart from others by potentially enhancing its interactions in biological systems .

The development of 5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid aligns with advancements in halogenated aromatic compound synthesis during the late 20th century. Early methodologies for brominated benzoic acids, such as the one-pot synthesis of 5-bromo-2-chlorobenzoic acid using AlCl₃ or FeCl₃ catalysts, laid foundational techniques for later derivatives. The incorporation of 2,6-dichlorobenzyl groups emerged as a strategy to enhance steric and electronic effects, with patents from the 2010s demonstrating optimized bromination and coupling protocols. Unlike simpler benzoic acids, this compound’s synthesis requires precise control over substitution patterns to avoid regioisomeric byproducts, a challenge addressed through modern catalytic systems.

Significance in Organic and Medicinal Chemistry

This compound’s structural features confer dual functionality:

  • Electrophilic Sites: The bromine atom facilitates nucleophilic aromatic substitution, enabling derivatization at the 5th position.
  • Acid-Base Properties: The carboxylic acid group (pKa ≈ 4.2) allows pH-dependent solubility and salt formation, critical for pharmacokinetic optimization.
  • Hydrophobic Interactions: The 2,6-dichlorobenzyl moiety enhances lipid solubility, potentially improving blood-brain barrier penetration in drug candidates.

In medicinal chemistry, its framework serves as a scaffold for protease inhibitors and kinase modulators, leveraging halogen-aromatic interactions with enzymatic pockets. Comparative studies with non-halogenated analogs show 10–100-fold increases in target affinity, underscoring the strategic role of halogens.

Classification within Halogenated Benzoic Acid Derivatives

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid belongs to a subclass defined by:

FeatureClassification CriteriaExample Compounds
Halogenation PatternOrtho-dichloro substitution on benzyl5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Functional GroupsEther-linked benzyl and carboxylic acid2-(2,4-Dichlorophenoxy)benzoic acid
Molecular Weight350–400 g/molC₁₄H₉BrCl₂O₃ (376.03 g/mol)

This classification emphasizes its dual halogenation (bromine and chlorine) and ether bridge, distinguishing it from mono-halogenated or ester-based analogs.

Current Research Status and Knowledge Gaps

Recent studies focus on:

  • Synthetic Optimization: Transitioning from stoichiometric Br₂ reactions to catalytic bromination using FeBr₃ or CuBr₂ to reduce waste.
  • Biological Screening: Preliminary assays indicate inhibitory activity against histone deacetylases (IC₅₀ ≈ 5 µM), though in vivo efficacy remains unverified.
  • Material Science Applications: Exploration as a monomer for halogen-rich polymers with flame-retardant properties.

Critical gaps include:

  • Lack of X-ray crystallographic data for target-ligand complexes.
  • Limited comparative toxicokinetic profiles across species.
  • Unoptimized large-scale synthesis protocols beyond laboratory batches.

Core Benzoic Acid Framework

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is built upon the fundamental benzoic acid framework, which consists of a benzene ring directly attached to a carboxylic acid functional group . The molecular formula is C₁₄H₉BrCl₂O₃ with a molecular weight of 376.03 grams per mole [2]. The core benzoic acid structure provides the primary acidic character of the compound through the carboxyl group (-COOH) positioned at the 1-position of the aromatic ring [3].

The benzoic acid framework exhibits characteristic aromatic stability due to the delocalized π-electron system within the benzene ring [4]. The carboxyl group acts as an electron-withdrawing substituent, which deactivates the aromatic ring toward electrophilic substitution reactions and directs incoming electrophiles to the meta positions relative to the carboxyl group [4]. This fundamental structural feature influences both the chemical reactivity and physical properties of the compound.

Table 1: Molecular and Structural Data

PropertyValue
Molecular FormulaC₁₄H₉BrCl₂O₃
Molecular Weight (g/mol)376.03
IUPAC Name5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid
CAS Registry Number938292-95-6
InChI KeyLQNQVDMQHBZRSO-UHFFFAOYSA-N
SMILES NotationO=C(O)C1=CC(Br)=CC=C1OCC2=C(Cl)C=CC=C2Cl

Halogen Substitution Patterns

The compound features a distinctive halogen substitution pattern with three halogen atoms strategically positioned within the molecular structure [2]. A bromine atom occupies the 5-position of the benzoic acid ring, while two chlorine atoms are located at the 2- and 6-positions of the dichlorobenzyl moiety [2]. This specific halogen arrangement significantly influences the compound's electronic properties and intermolecular interactions.

The bromine substituent at the 5-position of the benzoic acid ring exhibits strong electron-withdrawing characteristics through both inductive and resonance effects [5]. Halogen atoms in aromatic systems typically demonstrate moderate electron-withdrawing properties, with the effect decreasing in the order: fluorine > chlorine > bromine > iodine [6]. The positioning of the bromine atom meta to the carboxyl group enhances the acidity of the carboxylic acid function through electronic stabilization of the conjugate base [6].

The dichlorobenzyl moiety contains chlorine atoms in a symmetrical 2,6-substitution pattern, which creates significant steric hindrance around the benzyl carbon [7]. This substitution pattern influences the compound's crystal packing behavior and intermolecular interactions, as halogenated aromatic compounds typically exhibit specific contact preferences in crystal structures [8] [9]. The presence of multiple halogens increases the molecular polarizability and contributes to enhanced van der Waals interactions [8].

Ether Linkage Characteristics

The ether linkage (-O-CH₂-) serves as the connecting bridge between the substituted benzoic acid core and the dichlorobenzyl group . This linkage is formed through the attachment of the 2,6-dichlorobenzyl group to the oxygen atom at the 2-position of the benzoic acid ring [2]. The ether bond exhibits characteristic stability under neutral and mildly acidic conditions but demonstrates susceptibility to cleavage under strongly basic or acidic conditions [10] [11].

Aromatic ethers generally display enhanced stability compared to aliphatic ethers due to the resonance stabilization provided by the aromatic rings [12]. The benzyl ether linkage in this compound shows considerable hydrolytic stability under physiological conditions, with studies on similar benzyl ether systems demonstrating superior stability compared to direct ester linkages [10]. The C-O-C bond angle in aromatic ethers typically ranges from 116° to 120°, with the exact value depending on the steric environment around the ether oxygen [12].

The ether linkage contributes to the compound's conformational flexibility, allowing rotation around the C-O and O-C bonds [13]. This flexibility influences the compound's ability to adopt different conformations in solution and solid state, which can affect its crystal packing behavior and intermolecular interactions [14]. The electron-donating character of the ether oxygen can also influence the electronic properties of both aromatic rings through resonance effects [12].

Physical Properties

Solubility Parameters

The solubility characteristics of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid are primarily governed by its molecular structure and the presence of multiple halogen substituents . The compound exhibits low water solubility, which is typical for halogenated aromatic compounds with significant hydrophobic character [16]. The presence of three halogen atoms and the extended aromatic system contribute to the compound's lipophilic nature and reduced aqueous solubility [16].

Aromatic ethers are generally insoluble in water but demonstrate good solubility in organic solvents such as alcohols, ethers, and aromatic hydrocarbons [12] [16]. The carboxylic acid functional group provides some polarity to the molecule, potentially enabling limited solubility in polar protic solvents [17]. However, the overall molecular structure suggests predominant solubility in organic media rather than aqueous systems .

Comparative analysis with related dichlorobenzoic acid derivatives indicates water solubility values typically below 0.1 grams per 100 milliliters at room temperature [17]. The 2,5-dichlorobenzoic acid, for example, exhibits a water solubility of 0.8 grams per liter [17]. The additional molecular complexity and higher molecular weight of the target compound suggest even lower aqueous solubility values .

Table 2: Physical Properties Comparison

CompoundMolecular Weight (g/mol)Melting Point (°C)Water Solubility
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid376.03Not determinedLow (predicted)
Benzoic acid122.12122-123Slightly soluble
2,3-Dichlorobenzoic acid191.01168-170Slightly soluble
2,5-Dichlorobenzoic acid191.01151-154<0.1 g/100 mL at 19°C
5-Bromo-2-chlorobenzoic acid235.46Not determinedLow (predicted)

Melting and Boiling Points

The thermal properties of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid can be predicted based on structural analogies with related halogenated benzoic acid derivatives [18] [17]. Halogenated aromatic compounds typically exhibit elevated melting and boiling points compared to their non-halogenated counterparts due to increased intermolecular forces and molecular weight [16] [19].

Chemical Properties

Acid-Base Behavior

The acid-base properties of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid are primarily determined by the carboxylic acid functional group and the electronic effects of the halogen substituents [5] [6] [23]. The compound exhibits acidic behavior characteristic of substituted benzoic acids, with the acid dissociation constant (pKa) significantly influenced by the electron-withdrawing effects of the halogen atoms [5] [6].

Halogen substituents on aromatic carboxylic acids generally increase acidity through inductive electron withdrawal [5] [6]. Studies on para-substituted benzoic acids demonstrate that halogen groups exhibit weak electron attraction, leading to increased dissociation constants in the order: fluorine > chlorine > bromine > iodine [5]. The bromine substituent at the 5-position of the benzoic acid ring is expected to lower the pKa value compared to unsubstituted benzoic acid, which has a pKa of 4.176 [23].

The presence of the dichlorobenzyl ether substituent at the 2-position introduces additional electronic effects that may influence the acidity [6]. The ether linkage provides electron-donating character through resonance, which could partially counteract the electron-withdrawing effects of the halogens [12]. However, the overall effect of multiple halogen substituents is expected to result in a pKa value lower than that of benzoic acid, likely in the range of 3.5 to 4.2 [6] [23].

Table 3: Chemical Properties and Reactivity

PropertyDescription/Value
Acid Dissociation Constant (pKa)Predicted: 3.5-4.2 (similar to halogenated benzoic acids)
Carboxyl Group ReactivityNucleophilic acyl substitution reactions typical
Ether Linkage StabilityStable under neutral conditions; susceptible to basic hydrolysis
Halogen Substituent EffectsElectron-withdrawing (Br, Cl) increases acidity
Thermal StabilityStable under normal conditions; decomposes at high temperatures

Functional Group Reactivity

The chemical reactivity of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid is governed by the distinct functional groups present in its structure: the carboxylic acid group, the ether linkage, and the halogen substituents [24]. The carboxylic acid functional group readily undergoes nucleophilic acyl substitution reactions typical of carboxylic acid derivatives [24].

The carboxyl group can participate in esterification reactions with alcohols under acidic conditions, forming ester derivatives [25] [24]. Amidation reactions with amines produce the corresponding amide compounds through nucleophilic attack at the carbonyl carbon [24]. The carboxylic acid can also be converted to acid chlorides using reagents such as thionyl chloride or phosphorus trichloride, which serve as reactive intermediates for further synthetic transformations [26].

The ether linkage exhibits moderate reactivity under specific conditions [10] [11]. While aromatic ethers are generally stable compounds, they can undergo cleavage reactions under strongly acidic or basic conditions [12] [11]. The benzyl ether bond is particularly susceptible to reductive cleavage using catalytic hydrogenation or dissolving metal reduction conditions [10]. Acid-catalyzed hydrolysis can also cleave the ether bond, though this typically requires harsh conditions [11].

The halogen substituents, particularly the bromine atom, can participate in nucleophilic aromatic substitution reactions under appropriate conditions . The electron-withdrawing nature of the carboxyl group activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to the carboxyl group [4]. However, the specific substitution pattern in this compound places the bromine at a meta position relative to the carboxyl group, reducing its reactivity toward nucleophilic substitution [4].

Stability Under Various Conditions

The stability profile of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid varies significantly depending on the environmental conditions and the specific functional groups involved [10] [12]. Under neutral aqueous conditions at room temperature, the compound demonstrates good overall stability with minimal degradation over extended periods [10] [12].

Thermal stability studies on related halogenated aromatic compounds indicate that the compound remains stable under normal handling and storage conditions [16] [19]. However, elevated temperatures may promote decomposition reactions, particularly affecting the ether linkage and potentially leading to dehalogenation processes [19]. The presence of multiple halogen atoms generally enhances thermal stability compared to non-halogenated analogs, but excessive heating should be avoided to prevent decomposition [16].

The compound exhibits pH-dependent stability characteristics [10] [11]. Under strongly acidic conditions (pH < 2), the ether linkage becomes susceptible to protonation and subsequent hydrolytic cleavage [11]. Conversely, strongly basic conditions (pH > 12) can promote nucleophilic attack on the ether carbon, leading to ether bond cleavage and formation of phenoxide intermediates [10] [12].

Photochemical stability represents another important consideration for halogenated aromatic compounds [19]. Ultraviolet light exposure may initiate photochemical reactions, particularly affecting the carbon-halogen bonds [19]. The aromatic rings provide some protection through π-electron delocalization, but prolonged exposure to intense UV radiation should be minimized to maintain compound integrity [19].

XLogP3

4.9

Dates

Last modified: 08-15-2023

Explore Compound Types